molecular formula C19H22ClNO2 B11169052 4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide

Cat. No.: B11169052
M. Wt: 331.8 g/mol
InChI Key: BZVUWGKTLKZCGR-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide is an organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide typically involves a multi-step process. One common method starts with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with butanoyl chloride in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butanoyl chloride. Finally, the butanoyl chloride derivative is reacted with N-(1-phenylethyl)amine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-chloro-2-methylphenoxy)butanoic acid, while reduction could produce 4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamine.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C19H22ClNO2/c1-14-13-17(20)10-11-18(14)23-12-6-9-19(22)21-15(2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12H2,1-2H3,(H,21,22)

InChI Key

BZVUWGKTLKZCGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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